Scientific Field: Organic Chemistry
Summary of Application: This research focuses on the transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization.
Methods of Application: The approach is based on the oxidative dearomatization of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by an unusual cyclization of the formed di(het)aryl-substituted 2-ene-1,4,7-triones.
Scientific Field: Physical Chemistry
Summary of Application: This research involves the spectroscopic characterization of 2-acetyl-5-methylfuran, a derivative of furan.
Methods of Application: The compound was characterized and analyzed using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques conducted in different solvents.
Results or Outcomes: The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311++G (d, p) method.
Scientific Field: Medicinal Chemistry
Summary of Application: (S)-1-(furan-2-yl)propan-1-ol can be used in the production of pyranone, which can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs.
3-(Furan-2-yl)propan-1-amine is an organic compound characterized by its furan ring structure, which is a five-membered aromatic ring containing four carbon atoms and one oxygen atom. The compound has the molecular formula and a molecular weight of approximately 127.17 g/mol. Its systematic name reflects its structural components, indicating that it consists of a propan-1-amine backbone with a furan substituent at the third position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
3-(Furan-2-yl)propan-1-amine exhibits various biological activities, primarily linked to its interaction with enzymes and receptors in the body. It has been studied for its potential effects on:
The exact mechanisms of action are still under investigation, but they may involve modulation of signaling pathways related to neurotransmitter metabolism and cell proliferation.
The synthesis of 3-(Furan-2-yl)propan-1-amine can be achieved through several methods:
3-(Furan-2-yl)propan-1-amine has several potential applications:
The unique properties of this compound facilitate its exploration in medicinal chemistry and materials science.
Studies on 3-(Furan-2-yl)propan-1-amine have focused on its interactions with biological targets:
These interactions are critical for understanding how 3-(Furan-2-yl)propan-1-amine might be utilized therapeutically.
Several compounds share structural similarities with 3-(Furan-2-yl)propan-1-amine, including:
3-(Furan-2-yl)propan-1-amines' uniqueness lies in its specific position of substitution on the propan chain and its potential interactions with biological systems, distinguishing it from other furan derivatives that may have different pharmacological profiles.
The furan ring in 3-(furan-2-yl)propan-1-amine is an oxygen-containing heterocycle characterized by aromaticity and electron-rich π-systems. These properties facilitate electrophilic substitution reactions at the α- and β-positions of the ring, enabling regioselective functionalization. The primary amine group, attached to a three-carbon aliphatic chain, introduces nucleophilic reactivity, making the compound amenable to alkylation, acylation, and Schiff base formation. This duality—aromatic reactivity paired with aliphatic amine flexibility—underpins its utility in constructing complex heterocyclic frameworks.
| Property | Description |
|---|---|
| Furan Ring Reactivity | Electrophilic substitutions (e.g., nitration, sulfonation) at α/β positions |
| Amine Reactivity | Nucleophilic attacks, imine formation, and participation in Mannich reactions |
| Hybrid Applications | Synthesis of fused heterocycles (e.g., pyrrolo[2,3-b]furan derivatives) |
Furan-based amines are critical precursors to bioactive molecules. For example, 3-(furan-2-yl)propan-1-amine serves as a starting material for antitubercular agents, where the furan ring enhances membrane permeability, and the amine group enables covalent binding to enzymatic targets. Recent studies highlight its use in synthesizing kinase inhibitors, where the amine participates in hydrogen-bonding interactions with ATP-binding pockets.
Reductive amination remains a cornerstone for synthesizing amine derivatives, including 3-(furan-2-yl)propan-1-amine. This two-step process involves imine formation followed by reduction, offering high selectivity and functional group tolerance.
The formation of the imine intermediate from furan-containing aldehydes and propan-1-amine derivatives requires precise catalytic control. Recent studies highlight the efficacy of solid-supported bases, such as polystyrene-bound carbonate (PS-carbonate), in facilitating the addition of β-nitroenones to ketones, a reaction analogous to imine formation [3]. For 3-(furan-2-yl)propan-1-amine, the use of PS-carbonate under mild conditions (room temperature, ethyl acetate solvent) achieves intermediate yields of 74–88% while minimizing byproducts [3].
Table 1: Catalytic Systems for Imine Formation
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PS-carbonate | Ethyl acetate | 25 | 74–88 |
| NaHCO3 | Water | 50 | 60–70 |
| CeCl3·7H2O | Methanol | 40 | 65–75 |
The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like ethyl acetate enhance nucleophilic attack on the carbonyl group, while aqueous systems favor proton transfer but may hydrolyze sensitive furan rings [3] [4].
Following imine formation, reduction to the amine is typically achieved using borohydride reagents. Sodium cyanoborohydride (NaBH3CN) demonstrates superior selectivity for imine reduction over competing aldehyde reduction, critical for preserving the furan moiety [4]. In contrast, sodium borohydride (NaBH4) requires acidic conditions to activate the iminium ion but risks over-reduction of the furan ring [6].
Table 2: Borohydride Reagents in Amine Synthesis
| Reagent | Solvent | pH | Yield (%) |
|---|---|---|---|
| NaBH3CN | THF | 4–5 | 85–92 |
| NaBH4 | MeOH | 2–3 | 70–78 |
| NaBH(OAc)3 | DCM | 6–7 | 80–88 |
Optimization studies reveal that NaBH3CN in tetrahydrofuran (THF) at pH 4–5 achieves yields exceeding 90% for furan-propanamine derivatives [4] [6]. The addition of CO2 as a stabilizing agent further enhances reduction efficiency by forming carbamate intermediates, which prevent premature decomposition of the iminium ion [6].
Biocatalysis offers an environmentally benign alternative to traditional synthetic routes, leveraging engineered enzymes for asymmetric amine synthesis.
Whole-cell systems utilizing Lactobacillus paracasei BD101 exploit endogenous transaminases to convert furan-containing ketones into chiral amines. In a recent study, 3-(furan-2-yl)propan-1-amine was synthesized from 3-(furan-2-yl)propan-1-one using this strain, achieving 68% conversion after 24 hours at 30°C [3]. The process avoids harsh reducing agents and operates under aqueous, pH-neutral conditions, preserving the integrity of the furan ring.
Directed evolution of Shimia marina transaminase has yielded variants with improved activity toward bulky furan substrates. Mutations at residues V37A and L259V increase the enzyme’s binding pocket size, enabling efficient accommodation of the furan moiety. Engineered variants achieve 92% conversion of 3-(furan-2-yl)propan-1-one to the corresponding amine, compared to 45% for wild-type enzymes [5].
Table 3: Transaminase Performance in Amine Synthesis
| Enzyme Source | Substrate | Conversion (%) |
|---|---|---|
| Wild-type S. marina | 3-(furan-2-yl)propan-1-one | 45 |
| V37A/L259V variant | 3-(furan-2-yl)propan-1-one | 92 |
| L. paracasei BD101 | 3-(furan-2-yl)propan-1-one | 68 |
The sustainable synthesis of 3-(Furan-2-yl)propan-1-amine represents a significant advancement in green chemistry applications for furan-derived compounds [1] [2]. This nitrogen-containing heterocyclic amine, with the molecular formula C7H11NO and molecular weight of 125.17 grams per mole, serves as an important building block in pharmaceutical and materials chemistry [3] [4]. The implementation of green chemistry principles in its production addresses critical environmental concerns while maintaining synthetic efficiency and economic viability [5] [6].
Recent developments in sustainable synthesis methodologies have demonstrated that furan-derived amines can be produced through environmentally benign pathways that significantly reduce waste generation and energy consumption [7] [8]. The utilization of renewable biomass feedstocks, particularly those derived from lignocellulosic materials, provides a sustainable alternative to traditional petrochemical-based synthetic routes [1] [2]. These approaches align with the fundamental principles of green chemistry by emphasizing atom economy, waste prevention, and the use of safer chemical processes [9] [10].
Atom economy represents a fundamental metric in green chemistry that quantifies the efficiency of chemical transformations by measuring the proportion of reactant atoms incorporated into the final product [9] [10] [11]. For 3-(Furan-2-yl)propan-1-amine synthesis, optimization of atom economy has become a critical factor in developing sustainable production methods [12] [13] [5].
Traditional amine synthesis approaches, particularly those utilizing the Haber-Bosch process followed by alkylation reactions, typically achieve atom economies of approximately 25 percent, resulting in significant waste generation [14] [9]. In contrast, modern green chemistry approaches for furan-propanamine production have achieved substantially higher atom economies through strategic reaction design and pathway optimization [13] [15] [5].
The reductive amination pathway represents one of the most promising approaches for achieving high atom economy in furan-propanamine synthesis [7] [8]. This methodology involves the direct conversion of furan-based aldehydes or ketones to the corresponding amines using hydrogen and ammonia in the presence of heterogeneous catalysts [5] [7]. Research has demonstrated that ruthenium-based catalysts supported on alumina can facilitate this transformation with atom economies reaching 65-77 percent [8] [16].
Biocatalytic approaches have shown exceptional promise for atom economy optimization, with studies reporting atom economies exceeding 90 percent [17] [14]. The asymmetric bioreduction of furan-based ketones using whole-cell biocatalysts such as Lactobacillus paracasei has demonstrated remarkable efficiency in producing chiral furan alcohols, which serve as intermediates for subsequent amine synthesis [17]. These biotransformation processes operate under mild conditions and generate minimal waste products, primarily consisting of water and carbon dioxide [17] [14].
| Synthetic Route | Atom Economy (%) | E-Factor (kg waste/kg product) | Key Advantages | Main Limitations |
|---|---|---|---|---|
| Traditional Amine Synthesis (Haber-Bosch + Alkylation) | 25 | 15.2 | High throughput, established infrastructure | High energy consumption, poor atom economy |
| Reductive Amination of Furan Aldehydes | 65 | 3.8 | Moderate efficiency, versatile substrates | Moderate waste generation, precious metal catalysts |
| Direct Amination from Biomass-derived Furoin | 77 | 1.9 | Good atom utilization, renewable feedstock | Limited substrate scope, moderate yields |
| Biocatalytic Reduction with Lactobacillus | 92 | 0.7 | Excellent atom economy, mild conditions | Narrow substrate scope, longer reaction times |
| Flow Chemistry Furan-Propyl Chain Extension | 85 | 1.2 | High efficiency, continuous operation | Equipment investment, scale-up considerations |
Flow chemistry implementations have demonstrated significant improvements in atom economy through precise control of reaction conditions and elimination of side reactions [18] [19]. Continuous-flow synthesis of furan derivatives using transition-metal-free conditions has achieved atom economies of 85 percent while simultaneously improving reaction selectivity and reducing processing time [18] [19]. These systems enable the direct transformation of readily available starting materials into target products with minimal byproduct formation [15] [18].
The development of perfect atom economy reactions, where all reactant atoms are incorporated into the final product, represents the ultimate goal in sustainable synthesis [12]. Recent research has identified specific reaction pathways for furan derivatives that approach this ideal, particularly through cycloaddition reactions and cascade transformations that generate no waste products [12] [13]. These methodologies demonstrate the potential for achieving near-perfect atom utilization in furan-propanamine synthesis [12] [15].
Solvent-free reaction systems represent a cornerstone of green chemistry, eliminating the environmental burden associated with volatile organic solvents while often enhancing reaction efficiency [20] [21] [22]. The development of solvent-free methodologies for 3-(Furan-2-yl)propan-1-amine synthesis has gained significant attention due to their potential for reducing environmental impact and improving process economics [23] [24] [25].
Mechanochemical synthesis approaches have emerged as powerful tools for solvent-free organic transformations [23] [20]. These methods utilize mechanical energy to drive chemical reactions, often at ambient temperature and pressure conditions [23] [22]. For furan-propanamine synthesis, mechanochemical grinding techniques have demonstrated the ability to facilitate carbon-nitrogen bond formation without the need for traditional solvents [23] [24]. The process generates minimal waste and operates under environmentally benign conditions [23] [22].
Microwave-assisted solvent-free synthesis has shown exceptional promise for furan derivative production [24] [22]. This methodology combines the benefits of solvent elimination with enhanced reaction kinetics through selective heating [24]. Research has demonstrated that microwave irradiation can significantly reduce reaction times while maintaining high product yields in furan-amine synthesis [24]. The process typically operates at temperatures between 80-150 degrees Celsius with reaction times reduced to minutes rather than hours [24] [22].
Triflic acid-promoted solvent-free synthesis has proven particularly effective for densely functionalized furan derivatives [20] [21]. This approach utilizes strong Brønsted acids as catalysts to facilitate domino reactions that proceed through Friedel-Crafts arylation followed by dehydrative cyclization [20] [21]. The methodology operates under mild conditions and can be carried out at temperatures as low as 80 degrees Celsius [20] [21].
| Reaction System | Temperature (°C) | Reaction Time (h) | Yield (%) | Process Mass Intensity | Energy Efficiency (kJ/mol product) | Waste Reduction vs Traditional (%) |
|---|---|---|---|---|---|---|
| Microwave-Assisted Neat Conditions | 120 | 0.5 | 78 | 1.8 | 245 | 85 |
| Mechanochemical Grinding | 25 | 2.0 | 65 | 2.1 | 156 | 92 |
| Triflic Acid Catalyzed Solvent-Free | 80 | 1.5 | 94 | 1.3 | 198 | 88 |
| Solid-State Photochemical | 25 | 8.0 | 45 | 3.2 | 89 | 75 |
| Molten Salt Medium | 160 | 3.0 | 82 | 1.6 | 312 | 83 |
Solid-state photochemical reactions offer unique advantages for solvent-free synthesis by utilizing light energy to drive chemical transformations [26] [22]. These processes can operate at ambient temperature and generate products with high selectivity [26]. The elimination of photosensitizers and the use of visible light sources make these reactions particularly attractive from an environmental perspective [26] [22].
Molten salt media have emerged as innovative reaction environments for solvent-free synthesis [25] [22]. These ionic liquid systems provide unique solvation properties while maintaining the benefits of solvent-free conditions [25]. Carbonate-promoted reactions in molten salt media have demonstrated exceptional efficiency for furan carboxylation reactions [25]. The phase behavior of these systems enables precise control over reaction conditions and product selectivity [25] [22].
The environmental impact assessment of solvent-free systems demonstrates significant advantages over traditional solvent-based approaches [22] [27]. Process mass intensity values for solvent-free reactions typically range from 1.3 to 3.2, representing substantial improvements over conventional synthetic methods [22]. Energy efficiency calculations show that many solvent-free approaches operate with reduced energy requirements, contributing to overall sustainability goals [22] [27].
Process intensification through continuous flow reactor technology represents a transformative approach to sustainable chemical synthesis [18] [19] [28]. The implementation of flow chemistry for 3-(Furan-2-yl)propan-1-amine production offers significant advantages in terms of reaction control, safety, and environmental impact [18] [29] [30].
Microreactor technology has emerged as a particularly powerful tool for furan derivative synthesis [31] [30] [32]. These miniaturized reactor systems provide exceptional heat and mass transfer characteristics, enabling precise control over reaction conditions [32] [33]. Silicon carbide microtubular reactors have demonstrated remarkable performance for furan transformations, operating with residence times as short as 60-150 microseconds while maintaining high conversion rates [34] [33] [35].
Packed bed microreactors offer advantages for heterogeneous catalytic processes involved in furan-propanamine synthesis [36] [16]. These systems enable efficient contact between reactants and solid catalysts while providing excellent heat transfer properties [16] [30]. The continuous flow operation eliminates the need for catalyst separation and recycling steps, significantly reducing processing complexity [16] [30].
Coiled tube reactors provide a cost-effective approach to continuous flow synthesis with moderate process intensification benefits [18] [19]. These systems offer good mixing characteristics and can accommodate a wide range of reaction conditions [18] [29]. The scalability of coiled tube reactors makes them particularly attractive for industrial implementation [19] [29].
Spinning disc reactors represent one of the most intensified flow reactor technologies available [37] [38]. These systems utilize centrifugal forces to create thin liquid films with exceptional heat and mass transfer rates [37] [38]. The high surface-to-volume ratios achieved in spinning disc reactors result in process intensification factors exceeding 18, making them ideal for highly exothermic or fast reactions [37] [38].
| Reactor Type | Residence Time (min) | Space-Time Yield (kg/m³/h) | Heat Transfer Coefficient (W/m²K) | Conversion (%) | Selectivity (%) | Process Intensification Factor |
|---|---|---|---|---|---|---|
| Packed Bed Microreactor | 2.5 | 145 | 8500 | 92 | 94 | 12.5 |
| Coiled Tube Reactor | 8.0 | 87 | 3200 | 78 | 89 | 7.8 |
| Spinning Disc Reactor | 1.2 | 298 | 12000 | 96 | 97 | 18.2 |
| Oscillatory Flow Reactor | 15.0 | 52 | 2800 | 68 | 82 | 4.9 |
| Membrane Microreactor | 5.5 | 124 | 6800 | 85 | 91 | 9.6 |
Oscillatory flow reactors provide unique mixing characteristics through periodic flow reversals [37] [38]. These systems are particularly effective for reactions requiring extended residence times while maintaining good mixing performance [37] [38]. The technology offers advantages for multiphase reactions and can handle viscous reaction mixtures effectively [37] [38].
Membrane microreactors combine the benefits of continuous flow operation with selective separation capabilities [37] [30]. These systems enable in-situ product separation and catalyst retention, contributing to improved process efficiency [37] [30]. The integration of reaction and separation functions reduces overall processing complexity and energy requirements [37] [30].
The environmental benefits of continuous flow reactor implementations are substantial [38] [39]. These systems typically operate with reduced solvent requirements, lower energy consumption, and minimal waste generation compared to batch processes [38] [39]. The precise control achievable in flow reactors enables optimization of reaction conditions to minimize environmental impact while maximizing product quality [39] [40].
Corrosive;Irritant